molecular formula C12H13ClN2 B8325556 2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole

2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole

Cat. No. B8325556
M. Wt: 220.70 g/mol
InChI Key: VZLHPVUMCHYIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-[(2-chloro-6-ethylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H13ClN2/c1-2-9-4-3-5-11(13)10(9)8-12-14-6-7-15-12/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

VZLHPVUMCHYIIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)CC2=NC=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared using methodology described in J. Chem. Soc., Perkin Trans. 1, 2002, 1061-1066. To a stirred solution of 2.10 g (8.87 mmol) rac-(2-chloro-6-ethyl-phenyl)-(1H-imidazol-2-yl)-methanol in 10 ml 1,2-dichloroethane in a pressure tube were added dropwise 14.1 ml (88.7 mmol) triethylsilane and 8.04 ml (106 mmol) trifluoroacetic acid. The tube was sealed and the reaction mixture was stirred at 100° C. for 16 hours, before being cooled to room temperature and diluted with dichloromethane. The mixture was washed sequentially with 2 N aqueous sodium hydroxide solution and water and then the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, ethyl acetate/heptane gradient) followed by trituration in ether to afford 0.66 g (34%) of the title compound as a white crystalline solid. MS (ISP): 223.1 ([M+H]+), 221.2 ([M+H]+).
Name
rac-(2-chloro-6-ethyl-phenyl)-(1H-imidazol-2-yl)-methanol
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
8.04 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.